6-Cyanonaphthalen-2-yl 6-pentylnaphthalene-2-carboxylate
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Overview
Description
6-Cyanonaphthalen-2-yl 6-pentylnaphthalene-2-carboxylate is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a cyano group at the 6th position of one naphthalene ring and a pentyl group at the 6th position of another naphthalene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanonaphthalen-2-yl 6-pentylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to introduce a nitro group, which is then reduced to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then subjected to the Sandmeyer reaction to introduce the cyano group.
Friedel-Crafts Alkylation: The cyano-naphthalene derivative undergoes Friedel-Crafts alkylation to introduce the pentyl group at the desired position.
Esterification: Finally, the carboxylate group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Cyanonaphthalen-2-yl 6-pentylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6-Cyanonaphthalen-2-yl 6-pentylnaphthalene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Cyanonaphthalen-2-yl 6-pentylnaphthalene-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
6-Cyano-2-naphthol: A simpler naphthalene derivative with a cyano group.
6-Pentylnaphthalene: A naphthalene derivative with a pentyl group.
Uniqueness
6-Cyanonaphthalen-2-yl 6-pentylnaphthalene-2-carboxylate is unique due to the combination of both cyano and pentyl groups on different naphthalene rings. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications that simpler derivatives cannot fulfill.
Properties
CAS No. |
62622-44-0 |
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Molecular Formula |
C27H23NO2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 6-pentylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C27H23NO2/c1-2-3-4-5-19-6-8-23-16-25(11-10-21(23)14-19)27(29)30-26-13-12-22-15-20(18-28)7-9-24(22)17-26/h6-17H,2-5H2,1H3 |
InChI Key |
BXBJFTBDFCABCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C#N |
Origin of Product |
United States |
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